molecular formula C9H13ClN4 B1593983 6-Chloro-n4-cyclopentylpyrimidine-4,5-diamine CAS No. 5452-43-7

6-Chloro-n4-cyclopentylpyrimidine-4,5-diamine

Cat. No.: B1593983
CAS No.: 5452-43-7
M. Wt: 212.68 g/mol
InChI Key: HPFRDZDLWJMHNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-n4-cyclopentylpyrimidine-4,5-diamine is a chemical compound with the molecular formula C9H13ClN4. It belongs to the class of pyrimidine derivatives and is known for its potential therapeutic and industrial applications. This compound has been studied for its unique chemical properties and its potential use in various scientific fields.

Preparation Methods

The synthesis of 6-Chloro-n4-cyclopentylpyrimidine-4,5-diamine involves several steps. One common synthetic route includes the reaction of 6-chloropyrimidine-4,5-diamine with cyclopentylamine under specific conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

6-Chloro-n4-cyclopentylpyrimidine-4,5-diamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

6-Chloro-n4-cyclopentylpyrimidine-4,5-diamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound has been studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research has explored its potential use in drug discovery and development, particularly for its ability to interact with specific molecular targets.

    Industry: The compound’s unique chemical properties make it useful in industrial applications, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-n4-cyclopentylpyrimidine-4,5-diamine involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors, thereby influencing various cellular pathways . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

6-Chloro-n4-cyclopentylpyrimidine-4,5-diamine can be compared with other similar compounds, such as:

    6-Chloro-N,N-dimethylpyrimidin-4-amine: This compound has a similar pyrimidine core but differs in its substituents, leading to different chemical and biological properties.

    4-Chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine: Another pyrimidine derivative with distinct structural features and applications.

    2-Chloro-N-(5-methyl-2-pyridinyl)acetamide: A related compound with a different substitution pattern, resulting in unique reactivity and uses.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties that make it valuable for various scientific and industrial applications.

Properties

IUPAC Name

6-chloro-4-N-cyclopentylpyrimidine-4,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4/c10-8-7(11)9(13-5-12-8)14-6-3-1-2-4-6/h5-6H,1-4,11H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFRDZDLWJMHNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=C(C(=NC=N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70280852
Record name 6-chloro-n4-cyclopentylpyrimidine-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70280852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5452-43-7
Record name NSC18926
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18926
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-chloro-n4-cyclopentylpyrimidine-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70280852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-n4-cyclopentylpyrimidine-4,5-diamine
Reactant of Route 2
Reactant of Route 2
6-Chloro-n4-cyclopentylpyrimidine-4,5-diamine
Reactant of Route 3
Reactant of Route 3
6-Chloro-n4-cyclopentylpyrimidine-4,5-diamine
Reactant of Route 4
Reactant of Route 4
6-Chloro-n4-cyclopentylpyrimidine-4,5-diamine
Reactant of Route 5
Reactant of Route 5
6-Chloro-n4-cyclopentylpyrimidine-4,5-diamine
Reactant of Route 6
Reactant of Route 6
6-Chloro-n4-cyclopentylpyrimidine-4,5-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.